![molecular formula C13H10N2OS2 B2934882 2-Benzylsulfanyl-5-thiophen-2-yl-[1,3,4]oxadiazole CAS No. 197371-70-3](/img/structure/B2934882.png)
2-Benzylsulfanyl-5-thiophen-2-yl-[1,3,4]oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Benzylsulfanyl-5-thiophen-2-yl-[1,3,4]oxadiazole” is a chemical compound with the molecular formula C13H10N2OS2 . It’s a member of the 1,3,4-oxadiazole family, which are heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring .
Synthesis Analysis
The synthesis of similar compounds involves the alkylation of 5-[(4-dimethylamino)-phenyl]-1,3,4-oxadiazole-2-thiol with benzyl chloride or 2-chloro-6-fluorobenzyl chloride in the presence of potassium carbonate . The yields of the synthesized compounds were reported to be between 92% and 96% .Molecular Structure Analysis
The crystal structures of similar compounds show C–H interactions between neighboring molecules . Hirshfeld surface analysis indicates that H…H and H…C/C…H interactions make significant contributions to the crystal packing .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the alkylation of 5-[(4-dimethylamino)-phenyl]-1,3,4-oxadiazole-2-thiol with benzyl chloride or 2-chloro-6-fluorobenzyl chloride .Mécanisme D'action
The mechanism of action of 2-Benzylsulfanyl-5-thiophen-2-yl-[1,3,4]oxadiazole is not fully understood. However, studies have suggested that this compound may exert its biological activity through the inhibition of enzymes involved in various cellular processes, such as DNA synthesis and cell division.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound has potent anticancer and antifungal activities. It has also been shown to possess antimicrobial activity against various bacterial strains. In addition, studies have suggested that this compound may have potential as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Benzylsulfanyl-5-thiophen-2-yl-[1,3,4]oxadiazole in lab experiments is its high potency and selectivity. This compound has been shown to exhibit strong biological activity at low concentrations, making it a useful tool for studying various cellular processes. However, one limitation of using this compound is its relatively complex synthesis method, which may limit its accessibility for some researchers.
Orientations Futures
There are several potential future directions for research on 2-Benzylsulfanyl-5-thiophen-2-yl-[1,3,4]oxadiazole. One area of interest is the development of more efficient and scalable synthesis methods for this compound. Another area of research is the investigation of its potential as a therapeutic agent for various diseases, such as cancer and fungal infections. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects. Finally, there is potential for the development of new applications for this compound in areas such as material science and agriculture.
Méthodes De Synthèse
The synthesis of 2-Benzylsulfanyl-5-thiophen-2-yl-[1,3,4]oxadiazole involves a multi-step process. The first step involves the reaction of thiophene-2-carboxylic acid with thionyl chloride to form thiophene-2-carbonyl chloride. This intermediate is then reacted with benzyl mercaptan to form the corresponding thioester, which is cyclized with hydrazine hydrate to form the desired oxadiazole. The overall reaction scheme is shown below:
Applications De Recherche Scientifique
2-Benzylsulfanyl-5-thiophen-2-yl-[1,3,4]oxadiazole has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has been investigated for its anticancer, antifungal, and antimicrobial activities. In material science, it has been studied for its optical and electronic properties. In agriculture, it has been evaluated for its potential use as a pesticide.
Propriétés
IUPAC Name |
2-benzylsulfanyl-5-thiophen-2-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS2/c1-2-5-10(6-3-1)9-18-13-15-14-12(16-13)11-7-4-8-17-11/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTNYXHIMNMZNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-bromophenyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2934799.png)
![5-[(2,5-Dimethylphenyl)methyl]-8-(4-methoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2934800.png)
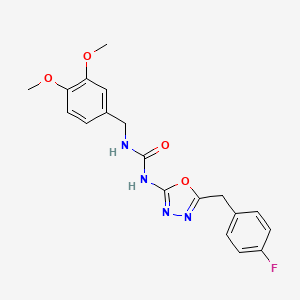
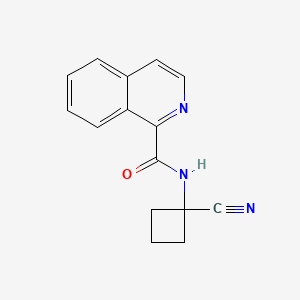
![(1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane](/img/structure/B2934805.png)


![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)cyclobutanecarboxamide](/img/structure/B2934810.png)
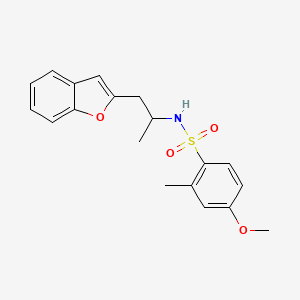
![N-(3-(dimethylamino)propyl)-3-methyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2934817.png)

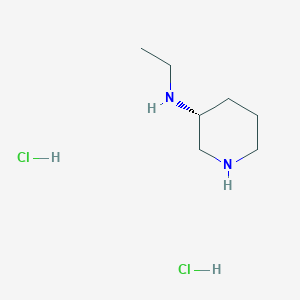
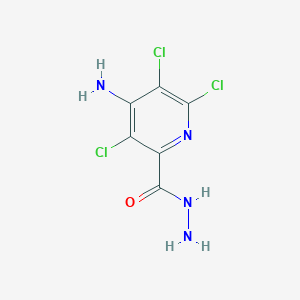
![6-((2-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B2934822.png)